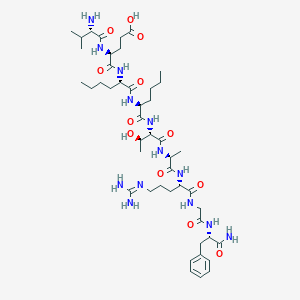
Atana
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Atana, also known as 2-(2-Aminothiazol-4-yl)-N-(3-aminophenyl) acetamide, is a novel chemical compound that has garnered interest in the scientific community due to its potential applications in various research fields. This compound has been found to exhibit various biochemical and physiological effects, making it a promising candidate for scientific research.
作用機序
The mechanism of action of Atana is not fully understood, but it is believed to modulate various signaling pathways involved in cell growth, differentiation, and survival. This compound has been shown to activate the protein kinase B (Akt) pathway, which plays a crucial role in cell survival and proliferation. This compound also inhibits the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell growth and differentiation.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. In animal models, this compound has been shown to enhance the release of neurotransmitters such as dopamine and acetylcholine, which are involved in cognitive function. This compound has also been found to inhibit the growth of cancer cells by inducing apoptosis and reducing angiogenesis. This compound has been shown to improve insulin sensitivity and reduce inflammation in animal models of diabetes.
実験室実験の利点と制限
Atana has several advantages for lab experiments. It is easy to synthesize and purify, making it readily available for use in research. This compound has been found to exhibit low toxicity in animal models, making it a safe candidate for research. However, this compound has some limitations for lab experiments. It has poor solubility in water, which can make it difficult to administer in animal models. This compound also has a short half-life, which can limit its efficacy in some experiments.
将来の方向性
There are several future directions for Atana research. One area of interest is the development of this compound derivatives with improved efficacy and safety profiles. Another area of interest is the investigation of this compound's potential applications in other research fields such as immunology and infectious diseases. Additionally, the elucidation of this compound's mechanism of action and its interaction with other signaling pathways can provide insights into its potential therapeutic applications.
Conclusion:
In conclusion, this compound is a promising compound with potential applications in various research fields. Its easy synthesis, low toxicity, and various biochemical and physiological effects make it a valuable candidate for scientific research. The elucidation of its mechanism of action and the development of this compound derivatives with improved efficacy and safety profiles can pave the way for the development of novel drugs with therapeutic applications.
合成法
Atana can be synthesized using a simple and efficient method. The synthesis involves the reaction of Atanaaminothiazole and 3-aminophenyl acetic acid in the presence of a coupling reagent such as dicyclohexylcarbodiimide. The reaction yields this compound as a white solid, which can be purified using recrystallization techniques.
科学的研究の応用
Atana has shown potential applications in various research fields such as neuroscience, cancer research, and drug discovery. In neuroscience, this compound has been found to enhance the release of neurotransmitters and improve cognitive function in animal models. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and reducing angiogenesis. In drug discovery, this compound has been used as a lead compound for the development of novel drugs with improved efficacy and safety profiles.
特性
CAS番号 |
136849-69-9 |
|---|---|
分子式 |
C46H77N13O12 |
分子量 |
1004.2 g/mol |
IUPAC名 |
(4S)-4-[[(2S)-2-amino-3-methylbutanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C46H77N13O12/c1-7-9-17-30(56-42(68)32(20-21-35(62)63)58-44(70)36(47)25(3)4)41(67)57-31(18-10-8-2)43(69)59-37(27(6)60)45(71)53-26(5)39(65)55-29(19-14-22-51-46(49)50)40(66)52-24-34(61)54-33(38(48)64)23-28-15-12-11-13-16-28/h11-13,15-16,25-27,29-33,36-37,60H,7-10,14,17-24,47H2,1-6H3,(H2,48,64)(H,52,66)(H,53,71)(H,54,61)(H,55,65)(H,56,68)(H,57,67)(H,58,70)(H,59,69)(H,62,63)(H4,49,50,51)/t26-,27+,29-,30-,31-,32-,33-,36-,37-/m0/s1 |
InChIキー |
ODVSXZCPVWMZLR-LKURJHONSA-N |
異性体SMILES |
CCCC[C@@H](C(=O)N[C@@H](CCCC)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)NCC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C(C)C)N |
SMILES |
CCCCC(C(=O)NC(CCCC)C(=O)NC(C(C)O)C(=O)NC(C)C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)NC(CC1=CC=CC=C1)C(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)C)N |
正規SMILES |
CCCCC(C(=O)NC(CCCC)C(=O)NC(C(C)O)C(=O)NC(C)C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)NC(CC1=CC=CC=C1)C(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)C)N |
その他のCAS番号 |
136849-69-9 |
配列 |
VEXXTARGF |
同義語 |
allatotropin (5-13), Nle(7,8)- allatotropin (5-13), norleucine (7,8)- ATANA Nle(7,8)-allatotropin (5-13) Val-Glu-Nle-Nle-Thr-Ala-Arg-Gly-Phe-NH2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![tert-Butyl 1-oxa-5-azaspiro[2,5]octane-5-carboxylate](/img/structure/B153088.png)
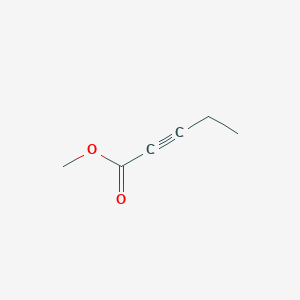
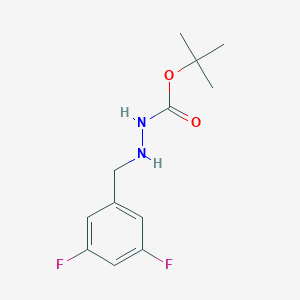

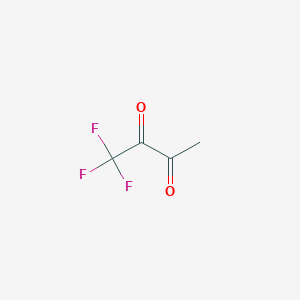
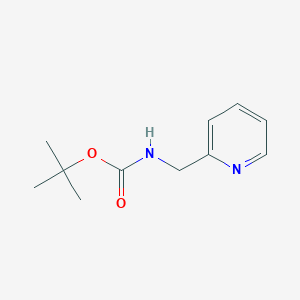

![Tert-butyl 2-(methylsulfonyl)-5H-pyrrolo[3,4-D]pyrimidine-6(7H)-carboxylate](/img/structure/B153118.png)

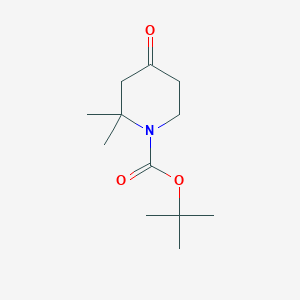

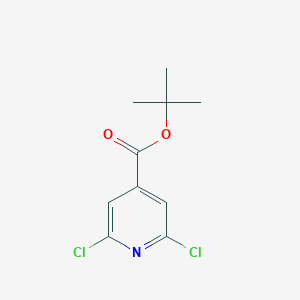
![tert-Butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate hydrochloride](/img/structure/B153133.png)